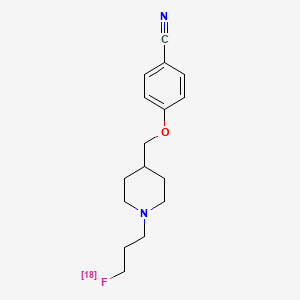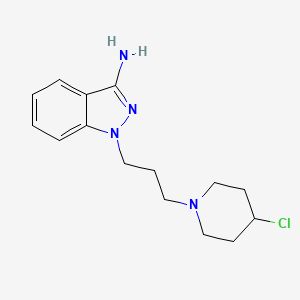
1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-: is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- typically involves the formation of the indazole core followed by the introduction of the piperidinyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its efficacy in targeting specific pathways involved in diseases such as cancer and neurological disorders .
Industry: Industrially, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used in the production of various materials and chemicals. Its versatility and reactivity make it suitable for a wide range of industrial applications .
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1-ethyl-1H-indazol-3-amine
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 3-Amino-4-chloro-1H-indazole
Comparison: Compared to these similar compounds, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- stands out due to its unique piperidinyl substituent, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, potentially leading to more effective therapeutic applications .
Eigenschaften
CAS-Nummer |
88837-38-1 |
|---|---|
Molekularformel |
C15H21ClN4 |
Molekulargewicht |
292.81 g/mol |
IUPAC-Name |
1-[3-(4-chloropiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C15H21ClN4/c16-12-6-10-19(11-7-12)8-3-9-20-14-5-2-1-4-13(14)15(17)18-20/h1-2,4-5,12H,3,6-11H2,(H2,17,18) |
InChI-Schlüssel |
FWDIFFOENBPXBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1Cl)CCCN2C3=CC=CC=C3C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


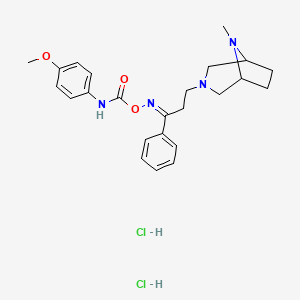
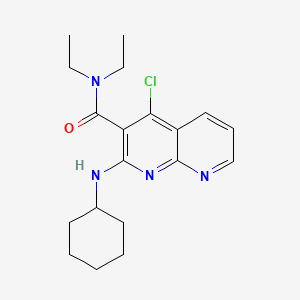
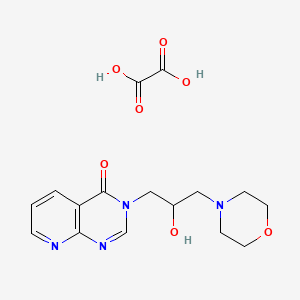

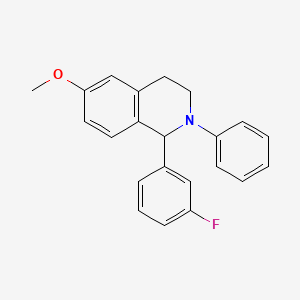
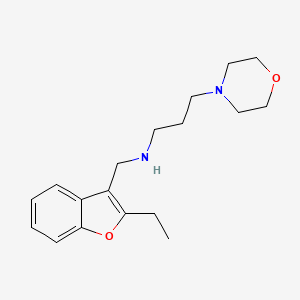

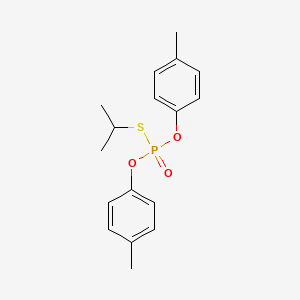
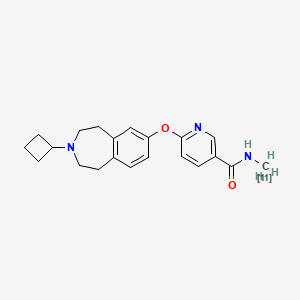


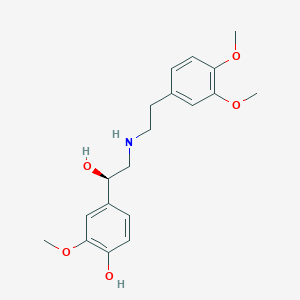
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
